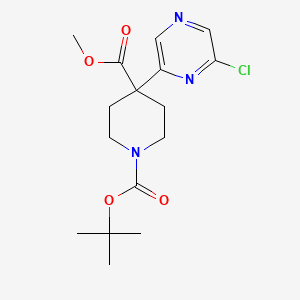
1-(tert-Butyl) 4-methyl 4-(6-chloro-2-pyrazinyl)-1,4-piperidinedicarboxylate
描述
1-(tert-Butyl) 4-methyl 4-(6-chloro-2-pyrazinyl)-1,4-piperidinedicarboxylate is a useful research compound. Its molecular formula is C16H22ClN3O4 and its molecular weight is 355.81 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(tert-Butyl) 4-methyl 4-(6-chloro-2-pyrazinyl)-1,4-piperidinedicarboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H22ClN3O4, with a molecular weight of 357.82 g/mol. The structure includes a piperidine ring substituted with a tert-butyl group and a chloro-pyrazine moiety, which may contribute to its biological activity.
Pharmacological Profile
Research indicates that compounds similar to this compound exhibit various pharmacological effects:
- Antidepressant Activity : Piperidine derivatives have been studied for their antidepressant properties. For instance, studies involving related compounds have demonstrated significant anxiolytic and antidepressant-like effects in animal models. These effects are often mediated through interactions with serotonergic pathways, particularly involving the 5-HT1A receptor .
- Neuropharmacological Effects : The compound's structural similarity to known neuroactive agents suggests potential neuropharmacological activities. Research on related piperazine derivatives has shown efficacy in treating anxiety and depression by modulating neurotransmitter systems .
The mechanisms through which this compound exerts its effects are likely multifaceted:
- Serotonergic Modulation : The compound may influence serotonin levels in the brain, enhancing mood and reducing anxiety. Studies have shown that pretreatment with serotonin synthesis inhibitors can abolish the antidepressant effects of related compounds .
- Interaction with Neurotransmitter Receptors : Similar compounds have been observed to interact with various neurotransmitter receptors, including dopamine and norepinephrine receptors, which may contribute to their overall pharmacological profile.
Study on Behavioral Effects
A study conducted on a structurally similar piperazine derivative (LQFM104) evaluated its effects on mouse behavior using several tests:
- Open Field Test (OFT) : Mice treated with LQFM104 showed increased exploration time in the center of the arena, indicating reduced anxiety.
- Elevated Plus Maze (EPM) : Results indicated that treated mice spent more time in the open arms compared to controls, further supporting anxiolytic-like properties.
- Forced Swimming Test (FST) and Tail Suspension Test (TST) : A significant reduction in immobility time was observed in treated mice, suggesting antidepressant-like activity .
These findings suggest that similar compounds could possess beneficial effects on mood and anxiety disorders.
Comparative Data Table
属性
IUPAC Name |
1-O-tert-butyl 4-O-methyl 4-(6-chloropyrazin-2-yl)piperidine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O4/c1-15(2,3)24-14(22)20-7-5-16(6-8-20,13(21)23-4)11-9-18-10-12(17)19-11/h9-10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFWMVGKEOFGQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CN=CC(=N2)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















